molecular formula C12H14O2 B8320061 (4-Methylchroman-4-yl)acetaldehyde

(4-Methylchroman-4-yl)acetaldehyde

Cat. No.: B8320061
M. Wt: 190.24 g/mol
InChI Key: DTBHAPLDDIUREV-UHFFFAOYSA-N
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Description

(4-Methylchroman-4-yl)acetaldehyde is a chroman-derived aldehyde characterized by a 4-methyl-substituted chroman ring fused to an acetaldehyde moiety. Chroman derivatives are widely studied for their aromatic and bioactive properties, with applications in pharmaceuticals, agrochemicals, and flavor chemistry. The acetaldehyde group enhances reactivity, enabling participation in condensation, cycloaddition, and nucleophilic addition reactions.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-(4-methyl-2,3-dihydrochromen-4-yl)acetaldehyde

InChI

InChI=1S/C12H14O2/c1-12(6-8-13)7-9-14-11-5-3-2-4-10(11)12/h2-5,8H,6-7,9H2,1H3

InChI Key

DTBHAPLDDIUREV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2=CC=CC=C21)CC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s chroman ring and aldehyde group distinguish it from simpler aldehydes and aromatic derivatives. Key structural analogs include:

Compound Core Structure Functional Groups Key Features
(4-Methylchroman-4-yl)acetaldehyde Chroman ring + acetaldehyde Aldehyde, ether, methyl substituent Enhanced steric hindrance, aromatic stability
Coumarinyloxyacetaldehyde Coumarin + acetaldehyde Aldehyde, lactone, ether Fluorescence potential, enzyme inhibition
3-(4-Methylphenyl)-4H-chromen-4-one Chromenone + methylphenyl Ketone, aromatic methyl Crystallinity, planar structure
2-(4-Methylphenyl)acetaldehyde Phenyl + acetaldehyde Aldehyde, methyl substituent Higher volatility, simpler reactivity

Key Differences :

  • The chroman ring in this compound provides greater conformational rigidity compared to linear aldehydes like 2-(4-methylphenyl)acetaldehyde .
  • The aldehyde group’s electron-withdrawing effect is moderated by the chroman ring’s electron-donating ether oxygen, contrasting with coumarin-based analogs where lactone groups dominate reactivity .

Reactivity Insights :

  • The aldehyde group in this compound is pivotal for forming hybrids (e.g., with purines or coumarins) via cycloaddition, similar to strategies in .
  • Chroman’s methyl group may sterically hinder reactions compared to unsubstituted analogs, affecting yields in multi-step syntheses .
Physicochemical Properties
Property This compound 2-(4-Methylphenyl)acetaldehyde Coumarinyloxyacetaldehyde
Boiling Point High (estimated >250°C) Moderate (~200°C) High (decomposes before boiling)
Solubility Low in water, high in organic solvents Moderate in polar solvents Low in water, high in DMSO
Stability Air-sensitive (aldehyde oxidation) Prone to polymerization Sensitive to light and heat

Notable Trends:

  • The chroman ring increases molecular weight and reduces volatility compared to phenyl-substituted aldehydes .
  • Aldehyde oxidation susceptibility is mitigated in chroman derivatives due to steric protection, unlike linear analogs .

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